molecular formula C9H21N3 B1348401 1,5,9-Triazacyclododecane CAS No. 294-80-4

1,5,9-Triazacyclododecane

Cat. No.: B1348401
CAS No.: 294-80-4
M. Wt: 171.28 g/mol
InChI Key: VQFZKDXSJZVGDA-UHFFFAOYSA-N
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Description

1,5,9-Triazacyclododecane is a macrocyclic triamine with the molecular formula C9H21N3. It is a twelve-membered ring compound containing three nitrogen atoms at positions 1, 5, and 9. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in coordination chemistry and various industrial applications.

Scientific Research Applications

1,5,9-Triazacyclododecane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions

    Biology: The compound is used in the study of metal ion transport and storage in biological systems. It can also be used to investigate the interactions between metal ions and biomolecules.

    Medicine: this compound and its metal complexes are explored for their potential therapeutic applications, including as anticancer agents and in diagnostic imaging.

    Industry: The compound is used in the extraction and separation of metal ions from industrial waste streams. It is also employed in the synthesis of advanced materials and polymers.

Mechanism of Action

Target of Action

The primary target of 1,5,9-Triazacyclododecane is DNA . More specifically, it interacts with the left-handed form of poly d (GC), a high-energy form of DNA .

Mode of Action

This compound, in the form of its mononucleating and dinucleating macrocyclic polyamines and their novel nickel, copper, and zinc complexes, induces the left-handed form of poly d (GC) . The efficiency of this induction is influenced by the nuclearity, the presence or absence of metals ions, the linker length in the case of dinucleating ligands, and the metal ion .

Biochemical Pathways

The compound’s interaction with DNA influences the formation of Z-DNA, a high-energy form of DNA that can only be formed by alternating purine–pyrimindine sequences and when additional factors like supercoiling or multiple charged cations are present . This interaction plays a role in gene regulation, positioning of the nucleosome, and chromatin remodeling .

Pharmacokinetics

The compound’s boiling point is 77-78 °c/3 mmhg and its melting point is 32-35 °c , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the induction of the left-handed form of poly d (GC), leading to the formation of Z-DNA . This has implications for gene regulation, positioning of the nucleosome, and chromatin remodeling .

Action Environment

The action of this compound is influenced by environmental factors such as the presence or absence of metals ions . For example, the compound’s ability to induce Z-DNA is most efficient in the presence of copper ions and least efficient in the presence of zinc ions .

Safety and Hazards

1,5,9-Triazacyclododecane is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is advised to avoid ingestion and inhalation, and to store it under an inert atmosphere in a dry and well-ventilated place .

Future Directions

The future directions of 1,5,9-Triazacyclododecane research could involve further exploration of its potential applications. For instance, it could be used to design and study small molecules that are able to induce Z-DNA by strong and selective binding to this structural motive .

Biochemical Analysis

Biochemical Properties

1,5,9-Triazacyclododecane plays a crucial role in biochemical reactions, particularly in the formation of metal complexes. It interacts with enzymes, proteins, and other biomolecules through coordination bonds. For instance, it forms stable complexes with nickel, copper, and zinc ions, which can influence the activity of metalloenzymes. These interactions can modulate enzyme activity, either by inhibiting or activating the enzyme, depending on the metal ion and the specific enzyme involved .

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its metal complexes can induce the formation of Z-DNA, a left-handed DNA structure, which plays a role in gene regulation and chromatin remodeling . Additionally, these complexes can affect the positioning of nucleosomes and the overall chromatin structure, thereby influencing gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms coordination complexes with metal ions, which can then interact with nucleic acids, proteins, and other cellular components. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular processes. For instance, the compound’s nickel complexes have been shown to bind to DNA and induce conformational changes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of its metal complexes are important factors to consider. Studies have shown that the compound’s complexes with nickel, copper, and zinc are relatively stable, but their effects on cellular function can vary depending on the duration of exposure . Long-term studies have indicated that these complexes can lead to persistent changes in gene expression and chromatin structure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound’s metal complexes can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, these complexes can lead to adverse effects, including toxicity and disruption of cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve a specific biochemical effect.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to metal ion homeostasis. It interacts with enzymes and cofactors involved in metal ion transport and storage. For example, its complexes with nickel and copper can influence the activity of metalloproteins and enzymes involved in oxidative stress responses . These interactions can affect metabolic flux and the levels of specific metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its metal complexes can be taken up by cells via specific transport mechanisms and can accumulate in certain cellular compartments . The localization and accumulation of these complexes can influence their biochemical effects and overall cellular function.

Subcellular Localization

The subcellular localization of this compound and its metal complexes is crucial for their activity and function. These complexes can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, the compound’s nickel complexes have been shown to localize to the nucleus, where they can interact with DNA and influence gene expression . The specific localization of these complexes can determine their biochemical effects and overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5,9-Triazacyclododecane can be synthesized through several methods. One common approach involves the cyclization of linear triamines. For example, the reaction of tris(2-aminoethyl)amine with formaldehyde under acidic conditions can yield this compound. Another method involves the cyclization of 1,4,7-triazacyclononane with formaldehyde and formic acid.

Industrial Production Methods

Industrial production of this compound typically involves the use of high-purity starting materials and controlled reaction conditions to ensure the formation of the desired macrocyclic structure. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1,5,9-Triazacyclododecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary and tertiary amines.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Secondary and tertiary amines.

    Substitution: Alkylated or halogenated derivatives of this compound.

Comparison with Similar Compounds

1,5,9-Triazacyclododecane can be compared with other macrocyclic triamines, such as:

    1,4,7-Triazacyclononane: A smaller nine-membered ring compound with similar coordination properties but different stability and reactivity.

    1,4,8,11-Tetraazacyclotetradecane: A larger fourteen-membered ring compound with four nitrogen atoms, offering different coordination geometries and binding affinities.

    1,4,7,10-Tetraazacyclododecane: Another twelve-membered ring compound with four nitrogen atoms, providing additional coordination sites compared to this compound.

The uniqueness of this compound lies in its specific ring size and the positioning of the nitrogen atoms, which confer distinct coordination properties and reactivity compared to other macrocyclic triamines.

Properties

IUPAC Name

1,5,9-triazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-4-10-6-2-8-12-9-3-7-11-5-1/h10-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFZKDXSJZVGDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCCNCCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294-80-4
Record name 1,5,9-Triazacyclododecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

It appears however that the HI3 salts of the monomethylenesulfonic acids of [9]aneN3 and [12]aneN3 can be used directly. When these trilodide salts are added to melted phosphorous acid at 80° C., at 25° C., HP(=O)Et(OEt), or HP(=O)(OEt)2, a very exothermic reaction occurs whereby the respective monomethylenephosphonate, the monomethylene(ethyl)-phosphinate ethyl ester and the monomethylenephosphonate diethyl ester of [9]aneN3 (FIGS. 31A, 31B, and 31C) and the monomethylenephosphonate diethyl ester and the monomethylene(ethyl)-phosphinate ethyl ester of [12]aneN3 (FIGS. 32A and 32B) are formed almost quantitatively within a few seconds.
[Compound]
Name
HI3
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reactant
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[Compound]
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monomethylenesulfonic acids
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[Compound]
Name
monomethylenephosphonate
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Synthesis routes and methods II

Procedure details

It appears however that the HI3 salts of the monomethylenesulfonic acids of [9]aneN3 and [12]aneN3 can be used directly. When these triiodide salts are added to melted phosphorous acid at 80° C., at 25° C., HP(=O)Et(OEt), or HP(=O)(OEt)2, a very exothermic reaction occurs whereby the respective monomethylenephosphonate, the monomethylene(ethyl)- phosphinate ethyl ester and the monomethylenephosphonate diethyl ester of [9]aneN3 (FIGS. 31A, 31B, and 31C) and the monomethylenephosphonate diethyl ester and the monomethylene(ethyl)-phosphinate ethyl ester of [12]aneN3 (FIGS. 32A and 32B) are formed almost quantitatively within a few seconds.
[Compound]
Name
monomethylenephosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
HI3
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Name
monomethylenesulfonic acids
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triiodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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